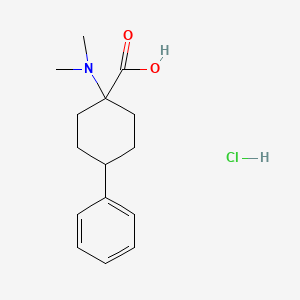
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride, often referred to as DXC59918, is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H19ClN2O2
- Molecular Weight : 270.76 g/mol
This structure allows for interactions with various biological targets, which are crucial for its activity.
This compound primarily acts as a selective agonist for certain receptors. Research indicates that it displays significant activity at the human melanocortin-4 receptor (hMC4R), which is involved in regulating energy homeostasis and appetite control . The compound's ability to selectively activate hMC4R while being inactive at hMC1R, hMC3R, and hMC5R suggests a targeted mechanism that could be beneficial in conditions like obesity and metabolic disorders .
Biological Activity
The biological activity of DXC59918 can be summarized as follows:
- Agonistic Activity : It demonstrates potent agonistic effects on hMC4R, which may contribute to weight loss and appetite suppression.
- Selectivity : The compound shows minimal activity on other melanocortin receptors, indicating a favorable safety profile in terms of side effects related to receptor activation.
Case Studies and Experimental Data
Several studies have investigated the biological effects of DXC59918:
- Study on Agonistic Properties :
- Pharmacokinetics :
- Potential Therapeutic Applications :
Comparative Analysis
The following table compares DXC59918 with similar compounds regarding their biological activity and receptor selectivity:
| Compound Name | Receptor Target | Agonistic Activity | Selectivity |
|---|---|---|---|
| This compound | hMC4R | High | High |
| 1-amino-4-phenylcyclohexane-1-carboxylic acid | hMC4R | Moderate | Moderate |
| Other Melanocortin Agonists | Various | Variable | Low |
Propriétés
IUPAC Name |
1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMMJPPMJMTFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














